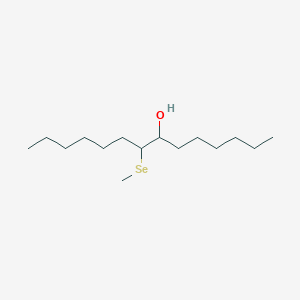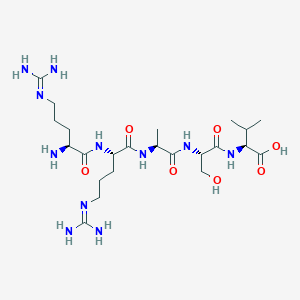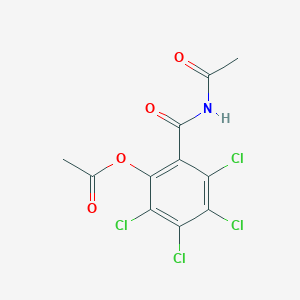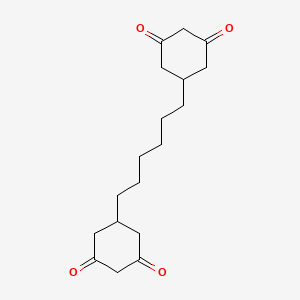![molecular formula C9H18OS2 B14596110 S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate CAS No. 59416-44-3](/img/structure/B14596110.png)
S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate: is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is known for its unique structure, which includes a sulfanylmethyl group attached to a butyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate typically involves the esterification reaction between a thiol and an acid. One common method is the reaction of ethanethiol with 2-ethyl-2-(sulfanylmethyl)butanol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial production also emphasizes the purification of the final product through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate can undergo oxidation reactions, where the sulfanylmethyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethiol.
Substitution: Corresponding amides or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying sulfur metabolism in living organisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities. It is explored for its potential therapeutic applications in treating diseases related to sulfur metabolism.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinctive odor profile. It is also utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfanylmethyl group plays a crucial role in this interaction, as it can form covalent bonds with the enzyme’s active site residues. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
S-Ethyl ethanethioate: Similar in structure but lacks the 2-ethyl-2-(sulfanylmethyl)butyl group.
Ethyl thioacetate: Another ester with a simpler structure, used in similar applications.
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A compound with a similar ester linkage but different substituents.
Uniqueness: S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate stands out due to its unique combination of a sulfanylmethyl group and an ester linkage. This structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
59416-44-3 |
|---|---|
Molekularformel |
C9H18OS2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
S-[2-ethyl-2-(sulfanylmethyl)butyl] ethanethioate |
InChI |
InChI=1S/C9H18OS2/c1-4-9(5-2,6-11)7-12-8(3)10/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
HBCFDXRNEWICTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CS)CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)



![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)



